molecular formula C11H15NO3 B3254423 Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 2386-32-5

Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B3254423
CAS RN: 2386-32-5
M. Wt: 209.24 g/mol
InChI Key: BFCCFLZRLLFPRR-UHFFFAOYSA-N
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Description

Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate is a member of pyrroles . It is a nitrogen-containing heterocyclic compound . The molecular formula is C11H15NO3 .


Synthesis Analysis

The synthesis of pyrrole derivatives often starts with a Knorr’s reaction . For instance, the production of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate involves alkylation with ethyl chloroacetate by K2CO3 in dimethylformamide, producing the related N-ethyl carboxylate pyrrole .


Molecular Structure Analysis

The molecular structure of Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate can be viewed using Java or Javascript . The molecular weight is 209.2417 .


Chemical Reactions Analysis

The chemical reactions of pyrrole derivatives are diverse. For instance, the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles . In ionic liquids [Bmim][PF6] or [Bmim][BF4], a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride gives substituted pyrroles in excellent yields .

properties

IUPAC Name

ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-5-15-11(14)10-9(8(4)13)6(2)7(3)12-10/h12H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCCFLZRLLFPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate

Synthesis routes and methods I

Procedure details

To a solution of aluminum chloride (50.19 g, 0.376 mol) in dry dichloroethane (580 mL) at 25° C. was added slowly acetic anhydride (17.75 mL, 0.188 mol). The resulting mixture was stirred at room temp. for 10 minutes, then a solution of pyrrole 33 (10.49 g, 0.0627 mol) in dichloroethane (30 mL) was added and the reaction mixture was stirred at room temp. for 2 h. After an additional 3 h at 80° C., the mixture was poured into ice water and extracted with dichloromethane. The organic layer was dried with anhy. sodium sulfate and concentrated in vacuo to an orange residue. Short plug filtration over silica gel (30% ethyl acetate/70% hexanes) gave 7.5 g (60%) of ethyl-3-acetyl-4,5-dimethyl-2-pyrrole carboxylate 34. 1H NMR (CDCl3) δ 9.0 (bs, 1H), 4.3 (q, 2H), 2.7 (s, 3H), 2.1 (s, 3H), 1.9 (s, 3H), 1.3 (t, 3H) ppm.
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50.19 g
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reactant
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17.75 mL
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580 mL
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10.49 g
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30 mL
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ice water
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate
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Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate
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Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 6
Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate

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